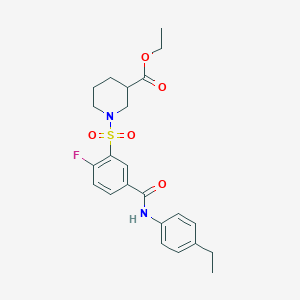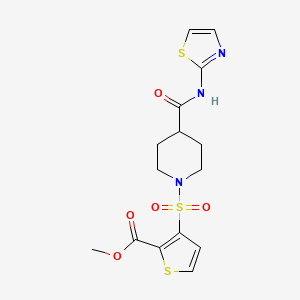![molecular formula C19H34INO2 B2786075 1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide CAS No. 1313527-17-1](/img/structure/B2786075.png)
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide is a complex organic compound featuring an adamantane core, a piperidine ring, and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce the necessary substituents. This can involve reactions such as halogenation or hydroxylation.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Formation of the Final Compound:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodide ion can be substituted with other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in material science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The adamantane core is known for its ability to interact with biological membranes, potentially disrupting viral replication or inhibiting cancer cell growth. The piperidine ring may also play a role in modulating receptor activity or enzyme function.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodoadamantane: Shares the adamantane core but lacks the piperidine ring and hydroxyl group.
(3s,5s,7s)-Adamantan-1-yl carbonofluoridate: Features a similar adamantane structure but with different functional groups.
(3s,5s,7s)-1-(Iodomethyl)adamantane: Another adamantane derivative with a different substitution pattern.
Uniqueness
1-[3-(Adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpiperidin-1-ium iodide is unique due to its combination of an adamantane core, a piperidine ring, and an iodide ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-(1-adamantyloxy)-3-(1-methylpiperidin-1-ium-1-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34NO2.HI/c1-20(5-3-2-4-6-20)13-18(21)14-22-19-10-15-7-16(11-19)9-17(8-15)12-19;/h15-18,21H,2-14H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLFXPAPBUZCJW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(COC23CC4CC(C2)CC(C4)C3)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Isopropylphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785996.png)
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)

![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![N-(4-{[(butylcarbamoyl)amino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)
![3-{1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-3-methyl-1-[(oxolan-2-yl)methyl]urea](/img/structure/B2786008.png)
![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)

